Regioisomeric Purity and Synthetic Utility
The regioisomeric identity of 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a critical selection criterion. It is a distinct chemical entity from its closest isomer, 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (CAS 1805481-71-3). The latter's 2-amino and 4-chloro functional groups dictate a reversed reactivity pattern, making it incompatible with synthetic routes requiring the amine anchor at the 4-position for late-stage functionalization. The target compound is exclusively used as a precursor for 4-amino-substituted kinase inhibitors [1], while the 2-amino isomer is used in different therapeutic context scaffolds . This structural specificity ensures the target compound provides a unique exit vector geometry, directly impacting target engagement profiles of the final drug candidates.
| Evidence Dimension | Regioisomeric Identity and Reactivity Anchor |
|---|---|
| Target Compound Data | 4-amino group with 5-chloro handle; Synthesis of 5-(trifluoromethyl)pyrimidine-2,4-diamine derivatives (intermediate 1-2) demonstrated at 48.5% yield. SMILES: C1=C(C(=NC(=N1)C(F)(F)F)N)Cl |
| Comparator Or Baseline | 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (CAS 1805481-71-3); 2-amino anchor with 4-chloro handle. Used in different scaffold derivatization. |
| Quantified Difference | Mutually exclusive regioisomers; functional group vectors are reversed (C2-N vs C4-N anchoring), leading to non-overlapping synthetic applications. |
| Conditions | Synthesis of 4-amino (target) vs. 2-amino (comparator) derived small molecules in patent-specified medicinal chemistry programs. |
Why This Matters
This difference dictates the entire synthetic trajectory and final molecular geometry; procuring the wrong isomer leads to a dead end, making regioisomeric identity the primary selection gate.
- [1] Gong, P. et al. N-substituted aromatic ring-2-amino pyrimidine compound and applications. Chinese Patent CN110872277A, 2020. View Source
